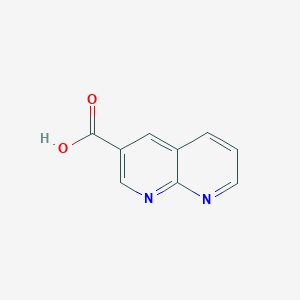

1,8-naphthyridine-3-carboxylic Acid

描述

Structure

3D Structure

属性

IUPAC Name |

1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-4-6-2-1-3-10-8(6)11-5-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXLVFZJJOXEDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406206 | |

| Record name | 1,8-naphthyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104866-53-7 | |

| Record name | 1,8-naphthyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 1,8 Naphthyridine 3 Carboxylic Acid

General Synthetic Routes to the 1,8-Naphthyridine (B1210474) Core

The construction of the 1,8-naphthyridine skeleton can be achieved through several established synthetic routes. These methods often involve the cyclization of appropriately substituted pyridine (B92270) precursors. Key strategies that have been successfully employed include the Gould-Jacobs reaction, thermal cyclization of aminopyridine derivatives, and various condensation reactions. acs.orgorganic-chemistry.orgnih.gov

Gould–Jacobs Reaction for 1,8-Naphthyridine-3-carboxylic Acid Synthesis

The Gould-Jacobs reaction is a widely utilized method for the synthesis of quinoline (B57606) and related heterocyclic systems, including 1,8-naphthyridines. wikipedia.org This reaction typically involves the condensation of an aminopyridine with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization. nih.govresearchgate.net

In the context of this compound synthesis, 2-aminopyridine (B139424) is reacted with EMME. This initial step forms an intermediate, diethyl 2-((pyridin-2-ylamino)methylene)malonate. nih.gov Subsequent intramolecular cyclization of this intermediate at high temperatures, often in a high-boiling solvent like diphenyl ether, leads to the formation of the 1,8-naphthyridine ring system. nih.govresearchgate.net The resulting product is typically an ethyl ester of 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, which can then be hydrolyzed to the corresponding carboxylic acid. ijpsonline.com This method is valued for its reliability and the accessibility of the starting materials. acs.org The reaction conditions, particularly the temperature and duration of the cyclization step, are critical for achieving good yields and minimizing the formation of byproducts. jasco.ro

Table 1: Key Steps in the Gould-Jacobs Synthesis of this compound

| Step | Reactants | Key Transformation | Product |

| 1 | 2-Aminopyridine, Diethyl ethoxymethylenemalonate (EMME) | Condensation | Diethyl 2-((pyridin-2-ylamino)methylene)malonate |

| 2 | Diethyl 2-((pyridin-2-ylamino)methylene)malonate | Thermal Cyclization | Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |

| 3 | Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | Hydrolysis | 4-Oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid |

Thermal Cyclization Approaches from Aminopyridine Derivatives

Thermal cyclization of aminopyridine derivatives represents a fundamental approach to the synthesis of the 1,8-naphthyridine core. organic-chemistry.org This strategy relies on the intramolecular reaction of a substituted aminopyridine that bears a side chain capable of cyclizing onto the pyridine ring.

A common precursor for this type of reaction is an enamine formed from the reaction of an aminopyridine with a β-ketoester or a similar dicarbonyl compound. The subsequent application of heat, often in the presence of a high-boiling solvent or a catalyst, induces the cyclization to form the second ring of the 1,8-naphthyridine system. The specific substituents on the aminopyridine and the dicarbonyl compound determine the substitution pattern of the final product.

Alternative Synthetic Pathways

Beyond the classical methods, several alternative synthetic pathways have been developed to access the this compound scaffold, offering advantages in terms of efficiency, milder reaction conditions, and functional group tolerance.

Condensation reactions provide a versatile and straightforward approach to the synthesis of 1,8-naphthyridines. nih.gov A notable example is the Friedländer annulation, which involves the reaction of a 2-aminopyridine-3-carbaldehyde with a compound containing an activated methylene (B1212753) group, such as a ketone or an ester. rsc.org This reaction is often catalyzed by an acid or a base. The use of ionic liquids as both the solvent and catalyst has been explored to create a more environmentally friendly and efficient process. nih.gov

Another variation involves a three-component condensation reaction. For instance, the reaction of a substituted 2-aminopyridine, an aldehyde, and a cyanoacetate (B8463686) derivative can afford 1,8-naphthyridine derivatives in good yields under mild, room-temperature conditions, often facilitated by a Lewis acid catalyst. organic-chemistry.org These one-pot, multi-component approaches are highly desirable for their operational simplicity and the ability to generate molecular diversity efficiently.

Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have emerged as powerful tools in the synthesis of complex heterocyclic systems. mdpi.com While not a direct method for constructing the core ring system from acyclic precursors, Stille-type couplings are invaluable for the functionalization of a pre-existing 1,8-naphthyridine core. This method involves the reaction of a halogenated or triflated 1,8-naphthyridine derivative with an organostannane reagent in the presence of a palladium catalyst. rsc.orgnih.gov

This approach allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at specific positions on the naphthyridine ring, which is crucial for the development of derivatives with tailored properties. nih.govresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligands, and solvent, are critical for achieving high yields and selectivity. rsc.org

The Meth-Cohn reaction provides a distinct route to 1,8-naphthyridines. While detailed specifics for the synthesis of this compound via this named reaction are less commonly reported in readily available literature compared to the Gould-Jacobs or Friedländer synthesis, the general principles of related reactions often involve the construction of the pyridine ring from acyclic precursors.

Table 2: Comparison of Alternative Synthetic Pathways

| Synthetic Pathway | Key Reactants | General Conditions | Advantages |

| Condensation (Friedländer) | 2-Aminopyridine-3-carbaldehyde, Active methylene compound | Acid or base catalysis, sometimes in ionic liquids | High yields, operational simplicity |

| Stille-type Cross-Coupling | Halogenated 1,8-naphthyridine, Organostannane | Palladium catalyst, ligands | High functional group tolerance, versatile for derivatization |

Friedländer Reaction

The Friedländer annulation is a classical and widely utilized method for the synthesis of quinolines and their aza-analogs, including the 1,8-naphthyridine core. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a compound with a CH2 group adjacent to a carbonyl group). nih.gov

A common starting material for the synthesis of the 1,8-naphthyridine ring system via the Friedländer reaction is 2-aminonicotinaldehyde. nih.gov The reaction can be catalyzed by acids or bases. Recent advancements have focused on developing more environmentally friendly and efficient methods. For instance, the use of ionic liquids, such as choline (B1196258) hydroxide (B78521), as both a solvent and catalyst in water has been reported for the gram-scale synthesis of 1,8-naphthyridines. nih.govacs.org This approach offers advantages like being metal-free, non-toxic, and utilizing a green solvent. nih.gov Another green approach involves microwave-assisted, solvent-free synthesis using ammonium (B1175870) acetate (B1210297) as a catalyst, which provides high yields in short reaction times.

The general mechanism of the Friedländer reaction involves an initial aldol-type condensation between the 2-aminoaryl carbonyl compound and the active methylene compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic naphthyridine ring system. The choice of catalyst can influence the reaction conditions and yield. For example, basic ionic liquids like [Bmmim][Im] have been shown to be effective catalysts under solvent-free conditions. nih.govacs.org

The versatility of the Friedländer reaction allows for the synthesis of a variety of substituted 1,8-naphthyridines by using different active methylene compounds. Both acyclic and cyclic ketones can be employed to generate a range of derivatives. acs.org

Table 1: Examples of Catalysts and Conditions for Friedländer Synthesis of 1,8-Naphthyridines

| Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Choline Hydroxide | Water | 50 °C, 6 h | >90 | acs.org |

| Ammonium Acetate | Solvent-free | Microwave (400W), 2-5 min | 80-92 | |

| [Bmmim][Im] | Solvent-free | 80 °C, 24 h | High | nih.gov |

| LiOH·H₂O | Aqueous-alcohol | Not specified | Moderate to good | nih.gov |

Derivatization Strategies of this compound

The this compound scaffold is a key pharmacophore that allows for various chemical modifications to modulate its biological activity. nih.govnih.govmdpi.com Derivatization is commonly carried out at the C-3 carboxylic acid position, the N-1 position, and the C-6 position. nih.govnih.govmdpi.comgoogle.comsigmaaldrich.com

Modifications at the C-3 Carboxylic Acid Position

The carboxylic acid group at the C-3 position is a primary site for derivatization, allowing for the introduction of a wide range of functional groups through reactions like amidation and esterification. acs.org

Amidation of the C-3 carboxylic acid is a frequently employed strategy to synthesize a diverse library of 1,8-naphthyridine-3-carboxamide derivatives. acs.orgnih.govmdpi.comresearchgate.net This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with a primary or secondary amine. google.com Alternatively, direct coupling of the carboxylic acid with an amine using coupling agents can be performed. nih.gov

These amidation reactions have been utilized to introduce various cyclic and acyclic amine moieties, leading to compounds with a range of biological activities. nih.govmdpi.com For instance, the synthesis of this compound amides has been explored for their potential as antibacterial agents. mdpi.com The introduction of different amine fragments can significantly influence the physicochemical properties and biological target interactions of the resulting carboxamide derivatives. nih.gov

Table 2: Examples of Amine Moieties Used in Amidation of this compound

| Amine Moiety | Resulting Derivative Class | Reference |

| 2-aminopyridine | N-(pyridin-2-yl)-1,8-naphthyridine-3-carboxamides | nih.gov |

| Chloroaniline | N-(chlorophenyl)-1,8-naphthyridine-3-carboxamides | nih.gov |

| Morpholine (B109124) | (Morpholino)(1,8-naphthyridin-3-yl)methanones | nih.gov |

| Pyrrolidine | (Pyrrolidin-1-yl)(1,8-naphthyridin-3-yl)methanones | nih.gov |

| Piperazine (B1678402) | (Piperazin-1-yl)(1,8-naphthyridin-3-yl)methanones | nih.gov |

Esterification of the C-3 carboxylic acid is another common modification. acs.orggoogle.com The resulting esters, particularly lower-alkyl esters like methyl and ethyl esters, serve as versatile intermediates for further derivatization. google.com For instance, these esters can be readily converted to amides or hydrazides by reacting with amines or hydrazine, respectively. google.com

The synthesis of these esters is often a key step in a multi-step synthetic route. For example, the Gould-Jacobs reaction of 2-aminopyridine with diethyl ethoxy methylene malonate yields diethyl 2-((pyridin-2-ylamino)methylene)malonate, which upon cyclization, gives ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. nih.gov

Conversely, hydrolysis of the ester group, typically under basic conditions using aqueous sodium hydroxide, regenerates the carboxylic acid. nih.govijpsonline.com This hydrolysis step is crucial when the carboxylic acid itself is the desired final product or is needed for subsequent reactions like amidation. nih.govijpsonline.com

Substituent Effects at the N-1 Position

The N-1 position of the 1,8-naphthyridine ring is another key site for introducing substituents that can significantly impact the molecule's properties. N-alkylation is a common strategy to introduce various alkyl or substituted alkyl groups. nih.govnih.govsigmaaldrich.comrdd.edu.iq This reaction is typically carried out by treating the N-unsubstituted naphthyridine with an appropriate alkyl halide in the presence of a base like sodium hydride in an anhydrous solvent such as DMF. nih.govijpsonline.com

Substituent Effects at the C-6 Position

Modification at the C-6 position of the 1,8-naphthyridine ring has been shown to be important for modulating the biological activity of these compounds. nih.govgoogle.comsigmaaldrich.com The introduction of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class of antibiotics, significantly enhancing their antibacterial potency. mdpi.com

Substituent Effects at the C-7 Position

The C-7 position of the this compound scaffold is a critical site for chemical modification, where the introduction of different substituents can significantly alter the molecule's characteristics. Research into Structure-Activity Relationships (SAR) has demonstrated that even subtle changes to the group at this position can lead to substantial differences in biological activity and metabolic stability.

In one series of investigations focusing on 8-hydroxy-1,6-naphthyridine-7-carboxamide analogues, various substituents were introduced to explore their impact. When the C-7 position was modified with different triazolyl analogues, changes to the benzyl (B1604629) substituent on the triazole ring resulted in a notable decrease in potency. For instance, substitutions on the phenyl ring or the methylene bridge of the benzyl group led to an approximate tenfold loss in potency compared to the parent compound, although some modifications did improve metabolic stability. nih.gov

Further exploration through the synthesis of C-7 carboxamide analogues provided additional insights. The conversion of the carboxylic acid at position 3 into various amides, effectively modifying the C-7 substituent on the related naphthyridine core, is a common strategy. For example, the synthesis of N-(4-chlorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide was achieved by reacting the corresponding ethyl ester with 4-chlorobenzylamine. nih.gov The nature of the amine used in this step directly dictates the final substituent at the C-7 amide, allowing for a diverse range of functionalities to be introduced. The synthesis of Amfonelic Acid, a potent central nervous system stimulant, features a phenyl group at the C-7 position, highlighting the importance of this site for achieving specific pharmacological profiles. acs.orgnih.gov

| C-7 Substituent Type | Example Substituent | Observed Effect | Reference |

| Triazolyl Analogue | Benzyltriazole with phenyl substitution | ~10-fold loss in potency | nih.gov |

| Triazolyl Analogue | Benzyltriazole with methylene substitution | ~10-fold loss in potency, improved metabolic stability | nih.gov |

| Carboxamide | N-(4-chlorobenzyl)amide | Synthesized for SAR studies | nih.gov |

| Aryl | Phenyl | Key feature of Amfonelic Acid | acs.orgnih.gov |

Substituent Effects at the C-5 Position

The C-5 position of the naphthyridine ring offers another strategic handle for tuning molecular properties. Introducing substituents at this position has been explored as a successful strategy for enhancing both biological potency and metabolic stability. nih.gov

Studies on 8-hydroxy-1,6-naphthyridine derivatives revealed that the introduction of a bromo or phenyl group at the C-5 position was a key step in certain synthetic routes. nih.gov Further diversification at this position led to varied outcomes. For example, introducing a tetrahydropyran (B127337) (THP)-amine or a morpholine group at C-5 resulted in a loss of potency compared to the unsubstituted parent compound. In contrast, returning to a 5-phenylnaphthyridine scaffold proved more fruitful for maintaining desired activity levels. nih.gov This demonstrates a sensitive dependence of the molecule's activity on the nature of the C-5 substituent. The general observation that chloro-substituents can increase activity further underscores the importance of exploring halogenation at various positions, including C-5. researchgate.net

| C-5 Substituent | Observed Effect on Potency | Reference |

| Bromo | Used as a synthetic intermediate | nih.gov |

| Phenyl | Maintained or improved activity | nih.gov |

| THP-amine | Loss of potency | nih.gov |

| Morpholine | Loss of potency | nih.gov |

Optimization of Synthetic Yields and Conditions

The efficient synthesis of this compound and its derivatives is paramount for their development. Optimization efforts have largely focused on established methods like the Gould-Jacobs reaction and the Friedlander synthesis, aiming to improve yields, reduce reaction times, and employ more environmentally benign conditions.

The Gould-Jacobs reaction is a cornerstone for the synthesis of the 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid core. This method typically involves the initial condensation of a 2-aminopyridine with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization. researchgate.netnih.govwikipedia.org The cyclization step is critical and often requires high-boiling point solvents like diphenyl ether or Dowtherm A at temperatures ranging from 240-250°C to proceed effectively. researchgate.netijpsonline.comnih.gov One of the challenges in this synthesis is the potential for an alternative cyclization pathway leading to the formation of a pyrido[1,2-a]pyrimidine (B8458354) byproduct. acs.org The choice of substituents on the initial 2-aminopyridine can direct the reaction towards the desired 1,8-naphthyridine product. acs.org Optimization of this step involves a careful balance of temperature and reaction time to maximize the yield of the cyclized product while minimizing thermal degradation. jasco.ro Subsequent hydrolysis of the resulting ethyl ester, typically with sodium hydroxide, affords the final carboxylic acid. nih.govijpsonline.com

The Friedlander annulation provides a more convergent approach, typically involving the condensation of a 2-amino-nicotinaldehyde with a compound containing an active methylene group. nih.govrsc.org This method is considered simpler and often results in higher yields. nih.gov Recent optimizations have focused on developing greener protocols. For instance, the reaction has been successfully performed using water as a solvent, which is a significant improvement over traditional organic solvents. rsc.orgacs.org The use of catalysts has also been a key area of optimization. Choline hydroxide (ChOH) and various basic ionic liquids, such as 1-butyl-3-methylimidazolium-imidazole ([Bmmim][Im]), have been shown to be effective and reusable catalysts, promoting the reaction under milder conditions (e.g., 80°C) and often in the absence of a solvent. nih.govacs.org

| Synthetic Method | Starting Materials | Key Conditions | Yield | Reference |

| Gould-Jacobs | 2-Aminopyridine, Diethyl ethoxymethylenemalonate | Cyclization in diphenyl ether at 240-250°C for 1 hour | Not specified | researchgate.net |

| Gould-Jacobs | 2-Aminopyridine, Diethyl ethoxymethylenemalonate | Thermal cyclization, then hydrolysis with 10% NaOH | Good | nih.govijpsonline.com |

| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Microwave heating at 300°C for 5 minutes | 47% | jasco.ro |

| Friedlander | 2-Aminonicotinaldehyde, Acetone | Choline hydroxide (1 mol%) in H₂O at 50°C for 6 hours | 96% | acs.org |

| Friedlander | 2-Amino-3-pyridinecarboxaldehyde, α-methylene carbonyl | [Bmmim][Im] ionic liquid at 80°C for 24 hours | High | nih.gov |

Pharmacological Applications and Biological Activities of 1,8 Naphthyridine 3 Carboxylic Acid Derivatives

Antimicrobial and Antibacterial Activities

The 1,8-naphthyridine-3-carboxylic acid scaffold is the core structure of several commercially available antibacterial drugs. nih.gov The pioneering compound in this class was nalidixic acid, introduced for treating urinary tract infections caused by Gram-negative bacteria. nih.gov Since then, numerous derivatives have been synthesized and evaluated for their antimicrobial properties, demonstrating a wide range of activities against various pathogens. nih.govijpsonline.comijpsr.com

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

The primary mechanism by which this compound derivatives exert their antibacterial effects is through the inhibition of essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair.

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription. nih.gov 1,8-naphthyridine (B1210474) derivatives, such as nalidixic acid, selectively and reversibly block the A subunit of bacterial DNA gyrase. nih.gov This inhibition prevents the resealing of the DNA strand, leading to the accumulation of DNA breaks and ultimately bacterial cell death. nih.gov

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. nih.gov Inhibition of topoisomerase IV prevents the separation of newly replicated DNA, leading to a halt in cell division. nih.gov Certain derivatives, like trovafloxacin (B114552) and gemifloxacin, are potent inhibitors of both DNA gyrase and topoisomerase IV. nih.gov

The dual-targeting mechanism of action against both DNA gyrase and topoisomerase IV contributes to the broad-spectrum activity and potency of many fluoroquinolone-related 1,8-naphthyridine derivatives. nih.gov

Activity Against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have demonstrated a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria. ijpsonline.comnih.gov

Gram-Negative Bacteria: The initial breakthrough with nalidixic acid highlighted the efficacy of this class against Gram-negative pathogens causing urinary tract infections. nih.gov Subsequent derivatives, such as enoxacin (B1671340) and others, have shown potent activity against a wide range of Gram-negative bacteria, including various species of Escherichia coli, Salmonella, and Shigella. nih.govijpsonline.com

Gram-Positive Bacteria: While early derivatives were more active against Gram-negative bacteria, later modifications led to compounds with significant activity against Gram-positive organisms. For instance, zabofloxacin (B1245413) is noted for its effectiveness against multidrug-resistant Gram-positive bacteria. nih.gov Other derivatives have shown excellent activity against strains of Streptococcus, Staphylococcus aureus, and Bacillus cereus. nih.govijpsonline.com

The following table summarizes the activity of selected this compound derivatives against various bacterial strains.

| Derivative Name | Target Bacteria | Activity Noted |

| Nalidixic acid | Gram-negative bacteria | Treatment of urinary tract infections. nih.gov |

| Enoxacin | Gram-positive and Gram-negative bacteria | Broad-spectrum activity. nih.gov |

| Zabofloxacin | Multidrug-resistant Gram-positive bacteria, Neisseria gonorrhoeae | Investigational antibiotic for resistant infections. nih.gov |

| Trovafloxacin | Broad spectrum | Potent inhibitor of topoisomerase IV and DNA synthesis. nih.gov |

| Gemifloxacin | Streptococcus pneumoniae, Gram-positive and Gram-negative bacteria | Inhibits both DNA gyrase and topoisomerase IV. nih.gov |

Activity Against Fungi

In addition to their antibacterial properties, some this compound derivatives have exhibited antifungal activity. ijpsonline.com Certain synthesized compounds were found to be fungicidal against Candida species, with minimum inhibitory concentration (MIC) values in the range of 400-2000 μg/ml. ijpsonline.com The antifungal activity of these compounds was reported to be comparable to that of griseofulvin. ijpsonline.com Further research has also indicated that these derivatives show activity against yeasts like Candida albicans and Saccharomyces cerevisiae, as well as molds such as Penicillium chrysogenum and Aspergillus niger. uctm.eduresearchgate.net

Structure-Activity Relationships in Antimicrobial Agents

The antimicrobial potency of this compound derivatives is highly dependent on the nature and position of various substituents on the core ring structure. nih.gov This structure-activity relationship (SAR) is crucial for the rational design of new and more effective antimicrobial agents.

Modifications at the C-1, C-6, and C-7 positions of the 1,8-naphthyridine ring have been extensively studied and shown to significantly influence the antimicrobial spectrum and potency.

C-1 Substituent: The substituent at the N-1 position is critical for activity. An ethyl group, as seen in nalidixic acid, or a cyclopropyl (B3062369) group often enhances antibacterial potency. nih.govnih.gov

C-6 Substituent: The introduction of a fluorine atom at the C-6 position was a major advancement, leading to the development of the highly potent fluoroquinolone class of antibiotics. nih.govnih.gov This substitution generally broadens the spectrum of activity to include more Gram-positive bacteria.

C-7 Substituent: The substituent at the C-7 position plays a vital role in determining the spectrum of activity and potency against specific bacterial targets. The introduction of a piperazine (B1678402) ring, as in enoxacin, or a 1-aminocyclopropyl group has been shown to result in potent antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Different cyclic amine substituents at this position can significantly modulate the compound's interaction with DNA gyrase and topoisomerase IV.

Synergy with Other Antibiotics, e.g., Fluoroquinolones

An important aspect of the pharmacological profile of this compound derivatives is their ability to act synergistically with other antibiotics, particularly fluoroquinolones. nih.gov Studies have shown that while some 1,8-naphthyridine derivatives may not possess strong intrinsic antibacterial activity on their own, they can potentiate the effect of fluoroquinolones against multi-resistant bacterial strains. nih.govmdpi.com This synergistic effect is likely due to the similar chemical structures and mechanisms of action, as both classes of compounds target bacterial topoisomerases. nih.gov This potentiation of antibiotic activity makes these derivatives interesting candidates for the development of combination therapies to combat drug-resistant infections. nih.gov

Antihistaminic Activities

The exploration of this compound derivatives has revealed their potential as histamine (B1213489) H1 receptor antagonists, offering a novel scaffold for the development of anti-allergic agents.

H1 Receptor Antagonism and Bronchorelaxant Effects

In the quest for new antihistaminic agents, researchers have designed and synthesized novel this compound derivatives. nih.gov These compounds have been evaluated for their in vivo antihistaminic activity, with a particular focus on their effects on guinea pig trachea. nih.gov One notable derivative, compound 5a1, demonstrated a significant bronchorelaxant effect in conscious guinea pigs, highlighting its potential as a lead compound for the development of new treatments for allergic respiratory conditions. nih.govrsc.org The study utilized chlorpheniramine (B86927) as a standard drug for comparison. nih.gov The design of these derivatives often involves targeting the H1 receptor, and computational methods such as molecular docking are employed to understand the binding interactions within the active site of this receptor. nih.govrsc.org The aim is to develop non-sedating H1 receptor inhibitors that possess high receptor selectivity and affinity. nih.gov

Anticancer and Antitumor Activities

A significant area of research for this compound derivatives has been their potential as anticancer agents. These compounds have shown promising activity against a variety of human tumor cell lines.

Cytotoxicity against Human Tumor Cell Lines

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. nih.govnih.gov For instance, a series of these derivatives were evaluated for their in vitro cytotoxicity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cells. nih.gov Some of these compounds exhibited greater potency than the established anticancer agent colchicine. nih.gov Specifically, compound 16 showed remarkable potency with IC50 values of 0.7 µM, 0.1 µM, and 5.1 µM against HeLa, HL-60, and PC-3 cells, respectively. nih.gov

In another study, several 1,8-naphthyridine-3-carboxamide derivatives were tested against eight different cancer cell lines. nih.gov Compound 12 was found to be highly cytotoxic to the HBL-100 breast cancer cell line with an IC50 of 1.37 µM. nih.gov Similarly, compound 17 displayed high cytotoxicity against KB oral cancer cells (IC50 = 3.7 µM), and compound 22 was effective against SW-620 colon cancer cells (IC50 = 3.0 µM). nih.gov Further research into halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives revealed potent activity, with compound 47 showing IC50 values of 0.41 µM and 0.77 µM against MIAPaCa and K-562 cancer cell lines, respectively. tandfonline.com An unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative, compound 29, also demonstrated potent cytotoxicity with IC50 values of 0.41 µM and 1.4 µM against PA-1 and SW620 cancer cell lines, respectively. tandfonline.com

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 16 | HeLa | Cervical Cancer | 0.7 | nih.gov |

| 16 | HL-60 | Leukemia | 0.1 | nih.gov |

| 16 | PC-3 | Prostate Cancer | 5.1 | nih.gov |

| 12 | HBL-100 | Breast Cancer | 1.37 | nih.gov |

| 17 | KB | Oral Cancer | 3.7 | nih.gov |

| 22 | SW-620 | Colon Cancer | 3.0 | nih.gov |

| 47 | MIAPaCa | Pancreatic Cancer | 0.41 | tandfonline.com |

| 47 | K-562 | Leukemia | 0.77 | tandfonline.com |

| 29 | PA-1 | Ovarian Cancer | 0.41 | tandfonline.com |

| 29 | SW620 | Colon Cancer | 1.4 | tandfonline.com |

Role of Substituents in Enhancing Antitumor Potency

The antitumor potency of this compound derivatives is significantly influenced by the nature and position of substituents on the naphthyridine core. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have indicated that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring are crucial for cytotoxicity. nih.gov Furthermore, the presence of a naphthyl ring at the C-2 position has been shown to be important for activity in all three tested human cancer cell lines (HeLa, HL-60, and PC-3). nih.gov

Research has demonstrated that introducing bulky lipophilic groups at the C-2 position is beneficial for potent antitumor activity. nih.gov For instance, derivatives with a C-2 naphthyl ring generally exhibit more potent cytotoxicity compared to those with 2',4'- or 3',4'-dimethoxyphenyl rings. nih.gov The introduction of a naphthyl ring at the C-2 position in compounds 14, 15, and 16 led to enhanced activities against HL-60 cells, with IC50 values of 1.5 µM, 0.8 µM, and 0.1 µM, respectively. nih.gov In PC-3 cells, most of the C-2 naphthyl ring compounds also showed more potent biological activities. nih.gov These findings underscore the importance of specific structural modifications in optimizing the anticancer efficacy of this class of compounds.

Neurological and Central Nervous System Activities

Beyond their antihistaminic and anticancer properties, derivatives of this compound have shown potential in the realm of neurology, particularly in the management of depression through their interaction with serotonin (B10506) receptors.

Potential as 5-HT3 Receptor Antagonists for Depression Management

A series of this compound analogs have been synthesized and investigated for their potential as 5-HT3 receptor antagonists with antidepressant-like activity. nih.gov The antagonism of the 5-HT3 receptor was quantified by determining the pA2 value against the agonist 2-methyl-5-HT in guinea-pig ileum preparations. nih.govnih.gov Among the tested compounds, derivative 7a emerged as the most promising, with a pA2 value of 7.6. nih.gov

Subsequently, these compounds were evaluated for their antidepressant effects in mice using the forced swim test and tail suspension test. nih.gov Compounds 7a, 7d, 7f, 7h, and 7i exhibited significant antidepressant-like activity. nih.gov Importantly, these compounds did not affect the locomotor activity of the mice at the tested doses, suggesting a specific mode of action. nih.gov These findings indicate that this compound derivatives represent a novel class of compounds with the potential for development as 5-HT3 receptor antagonists for the management of depression. nih.gov

| Compound | pA2 Value | Antidepressant Activity | Reference |

|---|---|---|---|

| 7a | 7.6 | Significant | nih.gov |

| 7d | - | Significant | nih.gov |

| 7f | - | Significant | nih.gov |

| 7h | - | Significant | nih.gov |

| 7i | - | Significant | nih.gov |

Other Neuropharmacological Effects

Beyond specific neurodegenerative diseases, derivatives of this compound have been investigated for other neuropharmacological activities. For instance, amfonelic acid, a 7-benzyl derivative of nalidixic acid, is utilized as a dopaminergic stimulant despite its inherent antibiotic properties. nih.gov This highlights the scaffold's potential to influence neurotransmitter systems. Further research into the structural modifications of the 1,8-naphthyridine core could unveil additional compounds with selective and potent effects on the central nervous system, offering potential treatments for a range of neurological and psychiatric conditions. nih.gov

Anti-inflammatory Properties

Several this compound derivatives have demonstrated notable anti-inflammatory activity. researchgate.netijpsonline.com In one study, a series of 1-propargyl-1,8-naphthyridine-3-carboxamide derivatives were synthesized and screened for their in vitro anti-inflammatory effects. nih.gov Among the tested compounds, compound 24 exhibited significant anti-inflammatory activity. nih.govdocumentsdelivered.com

In another investigation, 1,8-naphthyridine-3-carboxamide derivatives were evaluated for their anti-inflammatory and myeloprotective activities by measuring their impact on cytokine and chemokine secretion by dendritic cells. researchgate.netresearchgate.net The study indicated that this class of molecules possesses potent anti-inflammatory properties. researchgate.net The anti-inflammatory potential of 1,8-naphthyridine derivatives is a significant area of research, with studies exploring their ability to modulate inflammatory pathways. researchgate.netnih.govmedchemexpress.com

| Compound | Observed Activity | Reference |

| Compound 24 | Significant anti-inflammatory activity | nih.govdocumentsdelivered.com |

| 1,8-Naphthyridine-3-carboxamides | Anti-inflammatory and myeloprotective activities | researchgate.netresearchgate.net |

Other Biological Activities

The versatility of the this compound scaffold extends to a variety of other biological activities, underscoring its importance in drug discovery.

Research into the diverse applications of 1,8-naphthyridine derivatives has uncovered their potential in treating bone disorders. Specific derivatives have been investigated for their anti-osteoporotic activity, suggesting a role for this chemical class in the development of new therapies for osteoporosis and related conditions.

The global health challenge of malaria has driven the search for novel therapeutic agents. Derivatives of 1,8-naphthyridine have emerged as a promising area of investigation. For example, 6-cyano-2-oxo-tetrahydro-1,8-naphthyridine derivatives have been shown to selectively inhibit malaria protein farnesyltransferase (PFT) with high potency in the low nanomolar range. nih.gov These compounds were found to be more potent against malaria PFT than the mammalian enzyme, indicating a degree of selectivity. nih.gov

Certain 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives have been found to possess potent gastric antisecretory properties. nih.govacs.org In a study using a pyloric-ligated rat model, several derivatives were synthesized and evaluated. nih.govacs.org Two compounds, 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester (35 ) and 1-ethyl-1,2-dihydro-7-methyl-4-(4-methyl-1-piperazinyl)-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester (77 ), were particularly effective, demonstrating a dose-dependent reduction in total acid output in rats and exhibiting greater potency than cimetidine. nih.govacs.org These compounds also showed inhibitory activity in food-stimulated acid secretion in conscious dogs with Pavlov pouches. nih.govacs.org

The influence of this compound derivatives on myocardial contractility has also been explored. A series of these derivatives were synthesized and assessed for their positive inotropic effects in guinea pig left atria. nih.gov The investigation revealed that the concentrations required for positive inotropism were generally in the range of 10⁻⁶ to 10⁻⁴ mol/l. nih.gov The study highlighted specific structural requirements for this pharmacological activity, noting that a lipophilic ester function at the 3-position combined with an alkylamino side chain at C-4, which includes a π-electron-rich center at a specific distance from the amino group, appears to be crucial for the observed positive inotropic effect. nih.gov

Computational and Spectroscopic Investigations of 1,8 Naphthyridine 3 Carboxylic Acid

In Silico Studies and Molecular Docking

In silico methods, including PASS prediction, molecular docking, and ADME profiling, are powerful tools for the initial screening and optimization of drug candidates. rsc.org These computational techniques provide insights into the potential therapeutic applications and pharmacokinetic properties of molecules like 1,8-naphthyridine-3-carboxylic acid derivatives before their synthesis and experimental testing. rsc.org

Prediction of Biological Activities (PASS Software)

The Prediction of Activity Spectra for Substances (PASS) software is a computational tool used to predict the biological activity profile of a molecule based on its structure. For derivatives of this compound, PASS has been employed to forecast a wide range of potential biological effects. rsc.org This prediction is based on the structure-activity relationship analysis of a large database of known biologically active compounds. The software provides probabilities for a compound being active (Pa) or inactive (Pi) for various biological activities. For instance, studies on novel this compound derivatives have utilized PASS to predict their potential as antimicrobial or antihistaminic agents prior to laboratory synthesis and testing. rsc.org

Molecular Interaction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgijpsonline.com This method is extensively used to understand the interaction between a ligand, such as a this compound derivative, and its biological target, typically a protein or enzyme. rsc.orgijpsonline.com

For example, molecular docking studies have been performed on this compound derivatives to investigate their binding modes within the active sites of various enzymes. ijpsonline.com In one study, docking of these derivatives into the active site of the H1 receptor was conducted to understand their potential as antihistaminic agents. rsc.org The analysis revealed key molecular interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the binding affinity and specificity of the compounds. rsc.org Similarly, docking studies with enzymes like DNA gyrase B have been used to elucidate the mechanism of action for their antibacterial activity. ijpsonline.com

Prediction of Pharmacokinetic Parameters (ADME)

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. In silico tools are widely used to predict these pharmacokinetic parameters for new chemical entities. rsc.orgrsc.org For this compound and its derivatives, computational models are employed to estimate properties like solubility, lipophilicity, and potential for oral bioavailability. rsc.orgacs.org

Studies have utilized platforms like SwissADME to predict the pharmacokinetic profiles of newly synthesized this compound analogues. rsc.org These predictions help in identifying compounds with favorable drug-like properties, such as good absorption and distribution, which are essential for a compound to be an effective drug. rsc.org The "drug-likeness" of these molecules is often evaluated using criteria such as Lipinski's "Rule of Five". acs.org

Molecular Dynamics Simulations and Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. These simulations are used to assess the stability of the docked pose and to further analyze the intermolecular interactions between the ligand and the protein. rsc.orgrsc.org

For instance, MD simulations have been conducted on complexes of 1,8-naphthyridine (B1210474) derivatives with their target proteins to investigate the stability of the binding and the nature of the interactions. rsc.orgrsc.org A 100 ns molecular dynamics simulation was used to study the stability and intermolecular interactions of a highly active 1,8-naphthyridine-3-carbonitrile (B1524053) derivative with its target protein. rsc.orgrsc.org These simulations can reveal important information about the conformational changes in both the ligand and the protein upon binding, providing a more comprehensive understanding of the ligand-protein interactions.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and other molecular properties of this compound and its derivatives. acs.orgnih.gov These theoretical calculations provide fundamental insights that complement experimental findings.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.orgnih.gov DFT studies on 1,8-naphthyridine derivatives have been used to calculate optimized geometries, harmonic vibrational frequencies, and NMR chemical shifts. nih.gov

In some studies, DFT calculations have been performed to understand the role of hydrogen bonding in the synthesis of 1,8-naphthyridine derivatives. acs.org The B3LYP functional with a 6-31G(d,p) basis set is a common level of theory used for these calculations. nih.gov The results of these calculations are often compared with experimental data, such as X-ray crystallography and spectroscopic measurements, to validate the theoretical models. nih.gov

Anharmonic Frequency Computations (VPT2, VSCF, PT2-VSCF methods)

To accurately predict the vibrational spectra of molecules, computational methods that account for anharmonicity are essential. For a related compound, 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, researchers have employed several advanced techniques. researchgate.networldscientific.com These include second-order vibrational perturbation theory (VPT2), vibrational self-consistent field (VSCF), and a combination of the two, PT2-VSCF, all within the framework of Density Functional Theory (DFT) using the 6-311G(d,p) basis set. researchgate.networldscientific.com

The VSCF method is a mean-field approach where each vibrational mode interacts with the average potential of all other modes. unito.it PT2-VSCF further refines this by adding a second-order perturbation correction. VPT2, on the other hand, treats anharmonicity as a perturbation to the harmonic oscillator model. arxiv.orgnsf.gov Studies have shown that the VSCF computed frequencies often exhibit close agreement with observed experimental frequencies, as indicated by low root mean square (RMS) values. researchgate.networldscientific.com These anharmonic computations are crucial for interpreting experimental spectra, as they can predict not only fundamental vibrational modes but also overtone and combination bands. researchgate.networldscientific.com

Spectroscopic Characterization Techniques

A variety of spectroscopic methods are employed to elucidate the structure and properties of this compound and its derivatives. researchgate.netijpsonline.com These techniques provide a comprehensive picture of the molecule's connectivity, functional groups, and electronic environment.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In derivatives of this compound, characteristic infrared absorption bands are observed that confirm the presence of key structural features. ijpsonline.com For instance, the C=O stretching vibrations of the keto and amide groups typically appear in the range of 1650-1692 cm⁻¹. ijpsonline.com Aromatic C-H stretching vibrations are usually observed between 3000 and 3100 cm⁻¹, while the N-H stretching of amide groups can be seen around 3300 cm⁻¹. ijpsonline.com In a study of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, the FTIR spectrum was recorded in the 4000–400 cm⁻¹ range to investigate its vibrational modes. researchgate.networldscientific.com

Table 1: Characteristic FTIR Frequencies for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| C=O (keto) | 1686.4 | nih.gov |

| C=O (amide) | 1651.1 | nih.gov |

| C-H (aromatic) | 3086.0 - 3112.7 | nih.gov |

| C-Cl | 780 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectra of this compound derivatives show distinct signals for the aromatic protons, as well as any substituents on the naphthyridine ring. ijpsonline.com For example, in the ¹H NMR spectrum of 1-(4-chlorobenzyl)-4-oxo-N-(pyridin-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide, the protons of the naphthyridine and phenyl rings appear as multiplets in the aromatic region (δ 7.02-8.51 ppm), while the methylene (B1212753) protons of the benzyl (B1604629) group are observed as a singlet around 5.32 ppm. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For a derivative, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, ethyl ester, the ¹³C NMR spectrum has been reported, allowing for the assignment of each carbon atom in the structure. spectrabase.com

Table 2: Representative ¹H NMR Data for a this compound Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Reference |

| H2 | 9.15 | s | ijpsonline.com |

| H5 | 8.67 | dd | ijpsonline.com |

| H6 | 7.62 | m | ijpsonline.com |

| H7 | 8.90 | dd | ijpsonline.com |

| Phenyl-H | 7.15-7.37 | m | ijpsonline.com |

| CH₂ | 5.81 | s | ijpsonline.com |

| NH | 9.80 | d | ijpsonline.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. ijpsonline.com For derivatives of this compound, mass spectra typically show a prominent molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+), confirming the molecular formula. ijpsonline.comresearchgate.net High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), provides highly accurate mass measurements, which is crucial for confirming the elemental composition of newly synthesized compounds. researchgate.netnih.gov

Table 3: Mass Spectrometry Data for a this compound Derivative

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Mass (m/z) | Reference |

| 1-(4-chlorobenzyl)-N-(pyridin-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | C₂₁H₁₅ClN₄O₂ | 390.82 | 390 (M+) | rsc.org |

| 1-(4-chlorobenzyl)-N-(2-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | C₂₂H₁₅Cl₂N₃O₂ | 424.28 | 423 (M+) | rsc.org |

Electronic Spectra Analysis

The electronic absorption spectra of 1,8-naphthyridine derivatives are analyzed to understand their electronic transitions. For 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, theoretical electronic spectra have been calculated in solvents like water and ethanol (B145695) using Time-Dependent Density Functional Theory (TD-B3LYP) with the 6-311++G(d,p) basis set. researchgate.networldscientific.com This analysis helps in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

Structure Activity Relationship Sar Studies of 1,8 Naphthyridine 3 Carboxylic Acid Derivatives

Impact of Substituents on Biological Activity Profiles

The biological activity of 1,8-naphthyridine-3-carboxylic acid derivatives can be significantly modulated by the nature of substituents at different positions on the heterocyclic ring. Key positions that have been extensively studied include C-1, C-3, C-6, and C-7.

In the context of anticancer agents, the introduction of a propargyl group at the N-1 position of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxamides has been explored. Pharmacokinetic evaluations of these derivatives revealed that modifications at this position significantly impact metabolic stability, solubility, and permeability. nih.gov For example, certain derivatives with the N-1 propargyl moiety demonstrated favorable pharmacokinetic profiles in rats. nih.gov

Furthermore, in the development of antihistaminic agents, the C-1 position has been substituted with groups like a p-chlorobenzyl moiety, which is considered a key pharmacophoric feature for H1 receptor antagonism. nih.govrsc.org

The carboxylic acid group at the C-3 position is a hallmark of many biologically active 1,8-naphthyridine (B1210474) derivatives, particularly the quinolone antibiotics where it is essential for their antibacterial activity. dntb.gov.ua This functional group is crucial for the interaction with the target enzyme, DNA gyrase. researchgate.netijpsonline.com

However, modifications of the C-3 carboxylic acid to its amide derivatives have led to compounds with diverse pharmacological profiles, including anticancer and anti-inflammatory activities. medchemexpress.comnih.gov A series of 1-propargyl-1,8-naphthyridine-3-carboxamide derivatives have been synthesized and evaluated for their in vitro cytotoxicity, with several compounds showing high potency against various cancer cell lines. medchemexpress.comnih.gov The conversion of the carboxylic acid to an amide can also influence the pharmacokinetic properties of the compounds. For instance, certain 1,4-dihydro-4-oxo-1-proparagyl-1,8-naphthyridine-3-carboxamide derivatives with better metabolic stability and solubility were identified as promising anticancer candidates. nih.gov

In the realm of antihistamines, amidation at the C-3 position was found to only slightly alter the antihistaminic activities of certain this compound derivatives. nih.gov

The introduction of a fluorine atom at the C-6 position of the 1,8-naphthyridine ring is a well-established strategy for enhancing antibacterial potency. This substitution is a key feature of the fluoroquinolone class of antibiotics. nih.gov The presence of fluorine at C-6 significantly improves the activity against both Gram-positive and Gram-negative bacteria. nih.gov

For example, enoxacin (B1671340), a second-generation fluoroquinolone, features a fluorine atom at the C-6 position, which contributes to its broad-spectrum antibacterial activity. dntb.gov.ua Numerous studies have consistently demonstrated that 6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives exhibit potent antimicrobial effects. nih.gov The anti-mycobacterial activity of some 1,8-naphthyridine derivatives has also been linked to substitutions at this position. rsc.org

The substituent at the C-7 position has a profound impact on the antibacterial spectrum and potency of this compound derivatives. The introduction of a cyclic amine, particularly a piperazinyl group, is a common and effective modification. dntb.gov.ua This moiety can be further substituted to fine-tune the biological activity and pharmacokinetic properties.

For instance, in a series of fluoroquinolone analogues, the presence of a 3-amino-2-methyl-1-azetidinyl group at C-7, in combination with specific N-1 substituents, resulted in derivatives with optimal antibacterial and physicochemical characteristics. mdpi.com Similarly, novel chiral 7-(1-, 3-, 4-, and 6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)naphthyridine analogues have shown potent in vitro and in vivo antibacterial activity. nih.gov

In the context of anti-tubercular agents, a 1,8-naphthyridine derivative containing a 5-nitrofuran heteroaromatic ring on a piperazine (B1678402) at the C-7 position exhibited remarkable activity. rsc.org For gastric antisecretory agents, a 4-methyl-1-piperazinyl group at C-7 in a 2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester derivative resulted in a potent compound. nih.gov

Table 1: Impact of Substituents on the Biological Activity of this compound Derivatives

| Position | Substituent | Resulting Biological Activity | Reference |

| C-1 | Cyclopropyl (B3062369), Substituted Phenyl | Enhanced antibacterial and pharmacokinetic properties | mdpi.com |

| C-1 | Propargyl | Anticancer activity with favorable pharmacokinetics | nih.gov |

| C-3 | Carboxylic Acid | Essential for antibacterial activity (DNA gyrase inhibition) | dntb.gov.uaresearchgate.net |

| C-3 | Amide Derivatives | Anticancer and anti-inflammatory activities | medchemexpress.comnih.gov |

| C-6 | Fluorine | Enhanced antibacterial potency | nih.govnih.gov |

| C-7 | Cyclic Amines (e.g., Piperazinyl) | Optimized antibacterial spectrum and potency | dntb.gov.uamdpi.comnih.gov |

| C-7 | Substituted Piperazinyl | Potent anti-tubercular and gastric antisecretory activities | rsc.orgnih.gov |

Correlation between Molecular Structure and Target Interaction

The biological effects of this compound derivatives are intrinsically linked to their molecular structure, which dictates their ability to interact with specific biological targets. Molecular docking studies have been instrumental in elucidating these interactions at the atomic level. nih.govresearchgate.net

For antibacterial derivatives, the primary target is often DNA gyrase. researchgate.netijpsonline.com Docking studies have shown that the 1,8-naphthyridine core intercalates into the DNA, while the C-3 carboxylic acid and the C-4 keto group interact with amino acid residues in the enzyme's active site. The substituent at the C-7 position typically extends out of the binding pocket and can influence the binding affinity and spectrum of activity.

In the case of antihistaminic 1,8-naphthyridine derivatives, molecular docking studies have been performed to understand their binding mode within the active site of the H1 receptor. nih.govrsc.org These studies help in designing new analogues with improved affinity and selectivity. For instance, the interaction of a p-chlorobenzyl group at the C-1 position with the receptor has been identified as a key contributor to antihistaminic activity. nih.gov

For anticancer applications, these derivatives have been shown to target various cellular components. Some derivatives have been investigated as inhibitors of topoisomerase II. nih.gov Molecular docking has also been used to design 1,8-naphthyridine-3-carboxamide derivatives as c-Met kinase inhibitors, revealing that a 4-phenoxyquinoline moiety bearing the naphthyridine carboxamide can effectively bind to the kinase domain. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach has been successfully applied to this compound derivatives to guide the design of new potent molecules.

For instance, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been conducted on a series of naphthyridine derivatives to evaluate their in vitro cytotoxic activities against various human cancer cell lines. nih.gov These models provided high predictive accuracy and highlighted the importance of steric, electrostatic, and hydrogen bond donor fields for cytotoxicity. The contour maps generated from these models suggested that the C-1 NH and C-4 carbonyl group of the naphthyridine ring, along with the C-2 naphthyl ring, were crucial for anticancer activity. nih.gov

In the development of antihistaminic agents, in silico tools have been used to predict the biological activities and pharmacokinetic parameters of new this compound derivatives prior to their synthesis. nih.govrsc.orgrsc.org Such computational approaches, including QSAR, help in prioritizing the synthesis of compounds with a higher probability of desired biological effects and drug-like properties.

Table 2: QSAR Study Results for Naphthyridine Derivatives Against Human Cancer Cell Lines

| Cell Line | QSAR Model | q² | r² | r²_pred | Reference |

| HeLa (Cervical Cancer) | CoMSIA | 0.857 | 0.984 | 0.966 | nih.gov |

| HL-60 (Leukemia) | CoMSIA | 0.777 | 0.937 | 0.913 | nih.gov |

| PC-3 (Prostate Cancer) | CoMSIA | 0.702 | 0.983 | 0.974 | nih.gov |

| q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r²_pred: predictive correlation coefficient |

Future Directions and Therapeutic Potential of 1,8 Naphthyridine 3 Carboxylic Acid

Development of Novel Therapeutic Agents with Enhanced Efficacy and Reduced Toxicity

The quest for more effective and safer drugs has led to extensive research into derivatives of 1,8-naphthyridine-3-carboxylic acid. By modifying the core structure, scientists aim to enhance therapeutic efficacy while minimizing adverse effects.

Recent studies have focused on creating derivatives with potent activities against various biological targets. For instance, novel this compound analogues have been synthesized and evaluated for their potential as 5-HT3 receptor antagonists, which could be beneficial in managing depression. nih.gov In these studies, specific analogues demonstrated significant antidepressant-like activity in preclinical models without affecting locomotor activity. nih.gov Another area of exploration is in the development of gastric antisecretory agents. Certain 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives have shown potent inhibition of gastric acid secretion in animal models, with some compounds being more potent than the well-known drug cimetidine. nih.govconsensus.app

Furthermore, research has extended to antihistaminic applications. nih.govresearchgate.netrsc.org New derivatives have been designed and synthesized, with some compounds showing promising bronchorelaxant effects in in-vivo models. nih.govresearchgate.netrsc.org These findings highlight the versatility of the this compound scaffold in developing a new generation of therapeutic agents with improved profiles.

Addressing Antimicrobial Resistance through 1,8-Naphthyridine (B1210474) Derivatives

The rise of antimicrobial resistance is a critical global health challenge. The 1,8-naphthyridine core is historically significant in the development of antibiotics, such as nalidixic acid. nih.govnih.gov Current research is focused on leveraging this scaffold to combat resistant bacterial strains.

One promising strategy involves the use of 1,8-naphthyridine derivatives as antibiotic enhancers. Studies have shown that certain derivatives can potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.comnih.gov While these derivatives may not have strong intrinsic antibacterial activity, they act synergistically with existing antibiotics to overcome resistance mechanisms. mdpi.comnih.gov

Researchers are also designing and synthesizing new 1,8-naphthyridine derivatives with direct antimicrobial activity. For example, novel 1,8-naphthyridine-3-carbonitrile (B1524053) analogues have been evaluated for their anti-mycobacterial effects against Mycobacterium tuberculosis. rsc.orgrsc.org Some of these compounds have demonstrated significant activity, with Minimum Inhibitory Concentration (MIC) values comparable to standard anti-tuberculosis drugs. rsc.orgrsc.org The development of such compounds offers a potential pathway to new treatments for tuberculosis and other challenging bacterial infections. rsc.org

Table 1: Antimicrobial Activity of Selected 1,8-Naphthyridine Derivatives

| Compound/Derivative | Target Organism(s) | Key Finding(s) |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | Multi-resistant E. coli, P. aeruginosa, S. aureus | Potentiates activity of fluoroquinolones. mdpi.com |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Multi-resistant E. coli, P. aeruginosa, S. aureus | Acts as an adjuvant to enhance antibiotic effects. mdpi.com |

| 1,8-naphthyridine-3-carbonitrile analogues (e.g., ANA-12) | Mycobacterium tuberculosis H37Rv | Exhibited significant anti-tubercular activity with a MIC of 6.25 μg mL−1. rsc.orgrsc.org |

| 2-chloro-1,8-naphthyridine-3-carbaldyhyde | E. coli, S. pyogenes | Showed moderate to high activity against tested strains. nih.gov |

Exploration of New Biological Targets and Mechanisms of Action

The therapeutic potential of this compound extends beyond its traditional antimicrobial applications. Researchers are actively investigating novel biological targets and mechanisms of action for its derivatives, opening up new avenues for drug discovery. researchgate.net

One area of significant interest is the central nervous system. Derivatives of 1,8-naphthyridine have been explored as antagonists for serotonin (B10506) 5-HT3 receptors, which are implicated in conditions like depression. nih.gov Additionally, some derivatives have shown potential as H1R antagonists, suggesting their utility as antiallergic and antihistaminic agents. nih.govnih.gov The ability of these compounds to interact with G-protein coupled receptors highlights a broad potential for treating various neurological and inflammatory disorders. nih.govrsc.org

The diverse biological activities of 1,8-naphthyridine derivatives also include anti-inflammatory, antiviral, and anticancer properties. rsc.orgresearchgate.net For instance, certain derivatives have been found to inhibit protein farnesyltransferase, a target in anti-malarial therapy. nih.gov The wide range of pharmacological activities associated with this scaffold underscores the importance of continued research to uncover new therapeutic applications. researchgate.net

Application in Materials Science for Advanced Materials Development

While the primary focus of this compound research has been in the pharmaceutical realm, its unique chemical properties also lend themselves to applications in materials science. The rigid, planar structure and the presence of nitrogen atoms make it an interesting building block for the creation of advanced materials with novel electronic and photophysical properties.

The 1,8-naphthyridine moiety can be incorporated into larger molecular architectures to create functional materials. For example, its derivatives can be used in the synthesis of organic light-emitting diodes (OLEDs), sensors, and catalysts. The ability of the nitrogen atoms to coordinate with metal ions also makes these compounds suitable for the development of metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, separation, and catalysis. While this area of research is less developed compared to its pharmaceutical applications, it represents a promising future direction for the versatile 1,8-naphthyridine scaffold.

Advanced Computational Modeling and Artificial Intelligence in Drug Design

The design and discovery of new drugs based on the this compound scaffold are being significantly accelerated by the use of advanced computational modeling and artificial intelligence (AI). nih.govmdpi.comnih.gov These technologies allow for the rapid screening of virtual compound libraries, prediction of biological activity, and optimization of pharmacokinetic properties, thereby reducing the time and cost associated with traditional drug development. nih.govrsc.orgnih.gov

In silico techniques such as molecular docking are used to predict the binding affinity and interaction of novel 1,8-naphthyridine derivatives with their biological targets. nih.govresearchgate.netrsc.org This allows researchers to prioritize the synthesis of compounds with the highest potential for therapeutic activity. nih.govresearchgate.net Furthermore, computational tools are employed to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new chemical entities, helping to identify and eliminate candidates with unfavorable profiles early in the discovery process. rsc.org

The integration of AI and machine learning is further revolutionizing this field. nih.govmdpi.comresearchgate.netmdpi.com AI algorithms can analyze vast datasets of chemical structures and biological activities to identify novel structure-activity relationships and design new molecules with desired properties. nih.govnih.gov This data-driven approach has the potential to uncover non-obvious drug candidates and accelerate the development of the next generation of 1,8-naphthyridine-based therapeutics.

常见问题

Q. What are the key synthetic methodologies for preparing 1,8-naphthyridine-3-carboxylic acid derivatives?

The synthesis involves a multi-step protocol starting with 2-aminopyridine. Key steps include:

- Gould–Jacobs cyclization : Reaction of 2-aminopyridine with diethyl ethoxymethylenemalonate under heat (120–130°C) to form intermediates, followed by cyclization in diphenyl ether at 240–250°C .

- N-alkylation : Using NaH in DMF with alkyl chlorides (e.g., p-chlorobenzyl chloride) to introduce substituents .

- Amide coupling : Reaction with cyclic amines (e.g., piperidine, morpholine) in sealed tubes to yield final derivatives .

Typical yields range from 55% to 76.6%, with purity confirmed via recrystallization and chromatography .

Q. How are structural and purity characteristics of synthesized derivatives validated?

Q. What in vivo models are used to evaluate antihistaminic activity?

Q. How is sedative-hypnotic activity assessed to differentiate from antihistaminic effects?

- Locomotor activity in mice :

- Protocol : Swiss albino mice are placed in polypropylene cages post-drug administration. Activity scores are recorded at 1, 2, and 3 hours .

- Outcome : Sedation % is calculated as [(Control activity − Test activity)/Control activity] × 100. Most derivatives show <10% sedation, compared to 30% for chlorpheniramine .

Advanced Research Questions

Q. How do substitutions at the 3-carboxylic acid position modulate antihistaminic activity?

Q. How can conflicting data between in vitro binding affinity and in vivo efficacy be resolved?

Q. What computational tools are used to predict drug-likeness and receptor interactions?

Q. How to optimize synthetic routes for scale-up without compromising yield?

Q. What experimental controls are essential in antihistaminic activity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。